

# Natural sources of Spiculisporic acid in fungi

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An In-depth Technical Guide to the Natural Fungal Sources of **Spiculisporic Acid**

## Introduction

**Spiculisporic acid** (SA), chemically known as 4,5-dicarboxy-4-pentadecanolide, is a fatty acid-type biosurfactant characterized by a unique molecular structure containing a lactone ring and two carboxyl groups.<sup>[1][2][3][4]</sup> This composition confers upon it valuable surfactant properties. First identified as a metabolite from *Penicillium spiculisporum*, it crystallizes in acidified culture broths.<sup>[1][2][5]</sup> Due to its low skin irritation potential, antibacterial properties, and high surface activity, **Spiculisporic acid** has found applications in cosmetics and as a metal remover.<sup>[1][3][6][7]</sup> This document provides a comprehensive overview of the fungal sources of **Spiculisporic acid**, quantitative production data, detailed experimental protocols for its isolation and analysis, and an outline of its biosynthetic pathway.

## Fungal Sources of Spiculisporic Acid

Several fungal genera have been identified as natural producers of **Spiculisporic acid** and its derivatives. The primary species reported in the literature are:

- *Penicillium spiculisporum*: This species is the original reported source from which **Spiculisporic acid** was first isolated.<sup>[1][2][4][5]</sup>
- *Talaromyces trachyspermus*: Various strains of this species are noted for their ability to produce **Spiculisporic acid**, with some strains identified as particularly high-yield producers.<sup>[1][2][8]</sup>

- *Aspergillus* sp.: Several species within this genus, including marine-derived and endophytic strains, are known to produce **Spiculisporic acid** and its structural variants.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
  - *Aspergillus candidus*[\[1\]](#)[\[4\]](#)
  - *Aspergillus cejprii*[\[13\]](#)[\[14\]](#)
  - Other marine-derived *Aspergillus* species[\[9\]](#)[\[11\]](#)

## Quantitative Production of Spiculisporic Acid

Significant research has focused on optimizing the production of **Spiculisporic acid**, particularly using the high-producing strain *Talaromyces trachyspermus* NBRC 32238. The yield is highly dependent on culture conditions, including the choice of carbon and nitrogen sources, initial pH, and fermentation strategy.

Fungal Strain	Culture Method	Key Parameters	SA Yield (g/L)	Productivity (g/L/day)	Substrate Yield (g SA/g substrate)	Reference(s)
T. trachyspermus NBRC 32238	Batch (Flask)	100 g/L Glucose, pH 3.0	11.3	1.61	0.333	<a href="#">[1]</a> <a href="#">[15]</a>
T. trachyspermus NBRC 32238	Batch (Flask)	100 g/L Glucose (Optimized)	11.9	1.7	0.14	<a href="#">[1]</a> <a href="#">[15]</a>
T. trachyspermus NBRC 32238	Batch (Flask)	100 g/L Glucose, pH 3.0	11.2	-	-	<a href="#">[1]</a> <a href="#">[2]</a>
T. trachyspermus NBRC 32238	Batch (Flask)	100 g/L Glucose, 4.5 g/L Meat Extract	23.3	3.3	0.29	<a href="#">[1]</a> <a href="#">[15]</a>
T. trachyspermus NBRC 32238	Batch (Bioreactor)	100 g/L Glucose	25.3	~2.3	-	<a href="#">[4]</a>
T. trachyspermus NBRC 32238	Fed-batch (Bioreactor)	Sucrose Feed	60.0	6.6	0.22	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>

## Experimental Protocols

This section details the methodologies for the cultivation of high-producing fungal strains and the subsequent extraction, purification, and analysis of **Spiculisporic acid**.

## Fungal Strain and Culture Conditions

A robust protocol for producing **Spiculisporic acid** involves careful selection of the fungal strain and optimization of the culture medium and fermentation parameters.

### 4.1.1 Microorganism and Maintenance

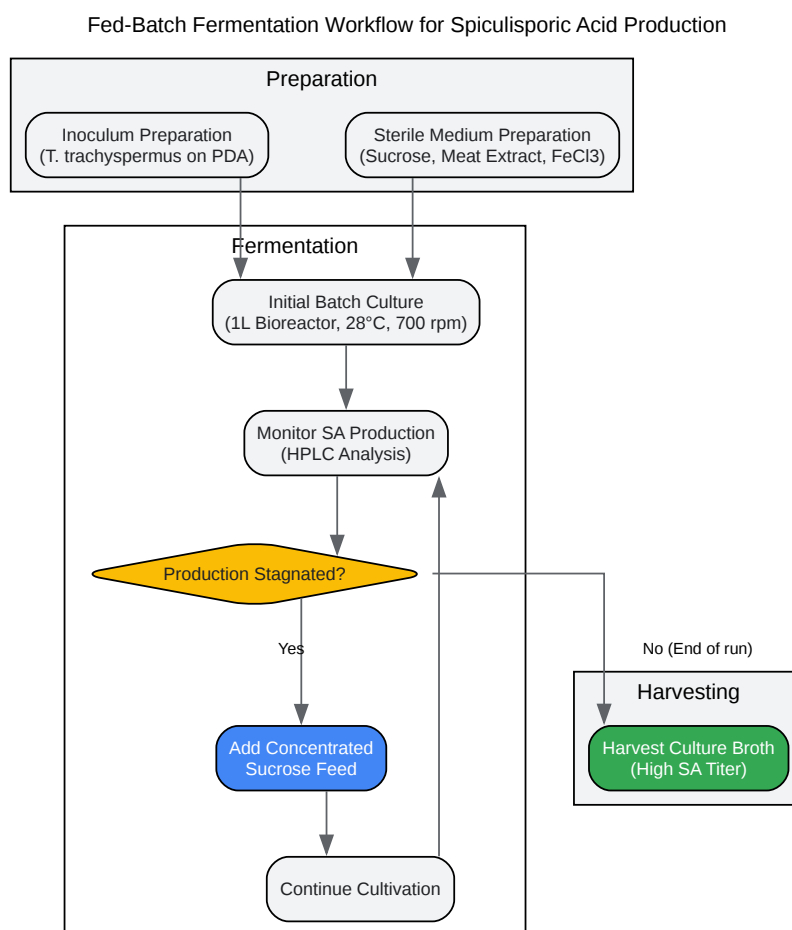
- Strain: *Talaromyces trachyspermus* NBRC 32238 is a preferred high-yield strain.[\[1\]](#)[\[2\]](#)
- Maintenance: The fungus is maintained on potato dextrose agar (PDA) slants at 4-8 °C. For inoculum preparation, the fungus is cultivated on a PDA plate at 28 °C for 7 days.[\[1\]](#)

### 4.1.2 Culture Medium

- Basic Medium Composition (per Liter):
  - Glucose: 100 g
  - $\text{KH}_2\text{PO}_4$ : 0.5 g
  - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ : 0.5 g
  - $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ : 0.0915 g
  - $(\text{NH}_4)_2\text{SO}_4$ : 0.8 g
  - Corn Steep Liquor (CSL): 1.0 g
- pH: The initial pH is adjusted to 3.0 using HCl before sterilization (autoclaved at 121 °C for 15 min). A low pH is crucial for production and helps prevent contamination.[\[1\]](#)[\[2\]](#)
- Optimized Components: For enhanced yield, the nitrogen source can be replaced with 4.5 g/L of meat extract, and the medium can be supplemented with 5.0 mg/L of  $\text{FeCl}_3$ .[\[1\]](#)[\[4\]](#)[\[7\]](#)

### 4.1.3 Fed-Batch Fermentation Protocol

- **Bioreactor Setup:** An aeration-stirring type bioreactor is used. The initial working volume is 1 L.
- **Initial Batch Phase:** The bioreactor is charged with the optimized medium containing 100 g/L of sucrose. Cultivation is carried out at 28 °C, with a stirring speed of 700 rpm and an aeration rate of 0.5 vvm (volume of air per volume of medium per minute).[1][16]
- **Feeding Strategy:** When **Spiculisporic acid** production begins to stagnate (typically after 6 days), a concentrated sucrose solution (e.g., 200 mL of 500 g/L sucrose) is added to the bioreactor. This feeding can be repeated as needed.[1]



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Caption: Fed-batch fermentation workflow for enhanced **Spiculisporic acid** production.

## Extraction and Purification

**Spiculisporic acid** is sparingly soluble in the acidic culture medium and precipitates as crystals, which simplifies its initial separation.

- Separation: The culture broth is filtered through filter paper (e.g., Advantec® No. 131) to separate the mycelial mass and the crystalline **Spiculisporic acid** from the liquid filtrate.[\[1\]](#)  
[\[4\]](#)
- Washing: The solid phase on the filter is washed with distilled water to remove residual medium components.
- Dissolution: Ethanol is poured over the filter to dissolve the **Spiculisporic acid**, which is then collected as an ethanolic solution.[\[4\]](#)
- Recrystallization: The ethanol is evaporated (e.g., at 50°C for 24 hours), and the resulting crude product is recrystallized to obtain pure, white, needle-like crystals of **Spiculisporic acid**.[\[4\]](#)[\[13\]](#)

## Analytical Methods

### 4.3.1 High-Performance Liquid Chromatography (HPLC)

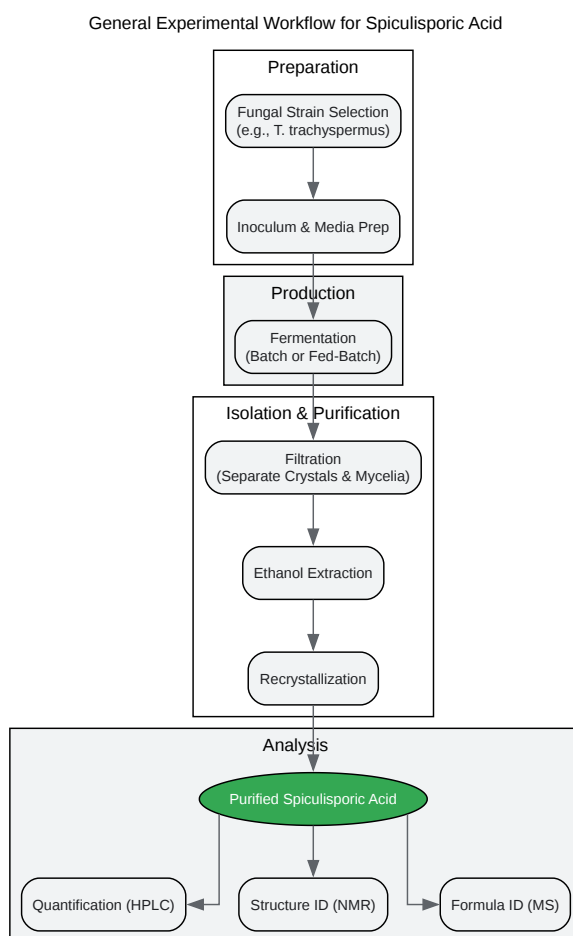
- Purpose: Quantification of **Spiculisporic acid** in the culture filtrate.
- Column: An ion-exchange column suitable for organic acid analysis (e.g., IC Sep WA1 Wine Analysis Column) is typically used.[\[1\]](#)
- Mobile Phase: A dilute acid solution (e.g., H<sub>2</sub>SO<sub>4</sub>) is commonly used.
- Detection: Refractive Index (RI) or UV detector.

### 4.3.2 Nuclear Magnetic Resonance (NMR)

- Purpose: Structural elucidation and confirmation of identity.
- Procedure: The purified crystalline product is dissolved in a deuterated solvent (e.g., 99.5% ethanol-d<sub>6</sub>). <sup>1</sup>H and <sup>13</sup>C-NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[\[1\]](#)[\[4\]](#)  
The resulting spectra are compared with known data for **Spiculisporic acid**.

### 4.3.3 Mass Spectrometry (MS)

- Purpose: Determination of the molecular formula.
- Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain an accurate mass measurement, which allows for the unambiguous determination of the molecular formula ( $C_{17}H_{28}O_6$  for **Spiculisporic acid**).<sup>[9][14]</sup>



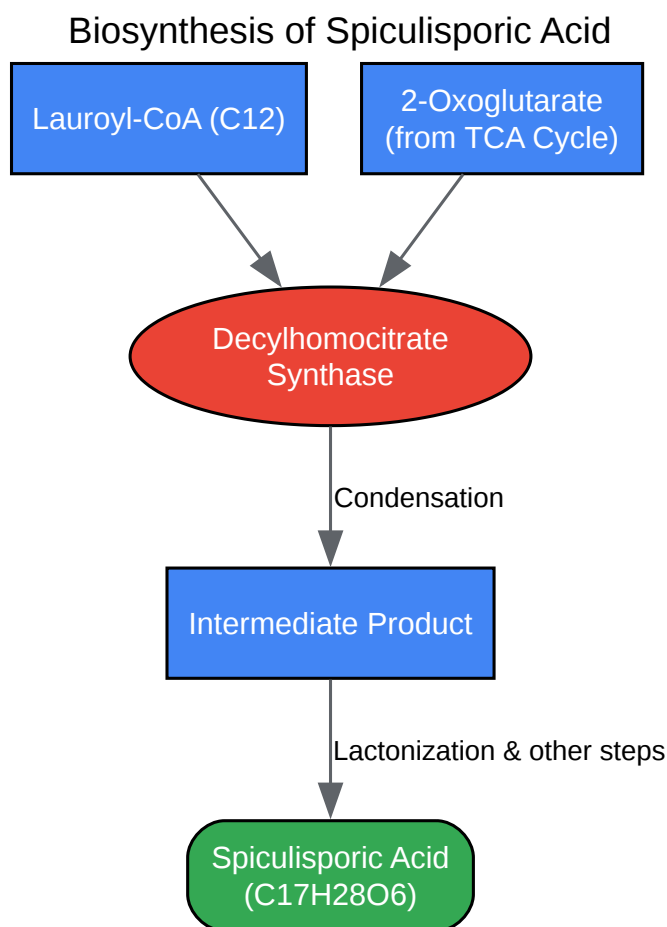
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Caption: Workflow from fungal strain selection to analysis of pure **Spiculisporic acid**.

## Biosynthesis of Spiculisporic Acid

The biosynthesis of **Spiculisporic acid** has been elucidated through isotope uptake studies. The pathway involves a key condensation reaction.

- Precursors: The biosynthesis initiates from lauroyl-CoA (a C12 fatty acyl-CoA) and 2-oxoglutarate (an intermediate of the TCA cycle).<sup>[1][2][4]</sup>
- Key Enzyme: The condensation of these two precursors is catalyzed by the enzyme decylhomocitrate synthase.<sup>[2][4]</sup>
- Reaction: This enzymatic reaction forms the carbon backbone of **Spiculisporic acid**, which then undergoes further modifications, including lactonization, to yield the final product.



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